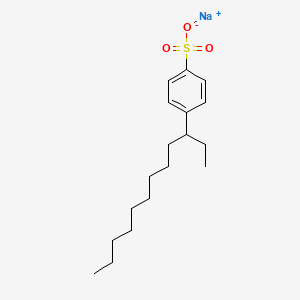
(+)-Indolactam V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Indolactam V (low PS) is a natural product found in Streptomyces blastmyceticus with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Total Synthesis : A concise, eight-step total synthesis of (-)-indolactam V, a nanomolar agonist of protein kinase C, was achieved. This synthesis provides a platform for further diversification of indolactam alkaloid scaffolds (Haynes-Smith, Diaz, & Billingsley, 2016).
- Biological Activity and Conformational Analysis : Studies on the tumor promoter (-)-indolactam-V showed its existence in two stable conformers (twist and sofa) due to isomerization of the amide group. The lactone analogue of (-)-indolactam-V, Indolactone-V, only existed as the inactive sofa-like conformer, highlighting the amide group's importance in the active twist conformation (Nakagawa, Irie, Nakamura, Ohigashi, & Hayashi, 1997).
Applications in Biological Systems
- Induction of Pancreatic Progenitors from Human ESCs : (-)-Indolactam V was identified as a molecule that induces differentiation of pancreatic progenitors from human embryonic stem cells. These progenitors contribute to endocrine, exocrine, and duct cells, in vitro and in vivo (Chen et al., 2009).
- Mechanistic Insights into Biosynthesis : A computational study revealed insights into the biosynthesis of indolactam V involving an intramolecular C-N bond formation, catalyzed by the cytochrome P450 TleB enzyme. This study enhances understanding of bio-catalyzed intramolecular reactions (Wei & Liu, 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (+)-Indolactam V can be achieved through a multi-step process involving several reactions. The key steps involve the synthesis of the indole ring and the lactam ring, followed by their coupling to form the final product. The synthesis pathway involves the use of several reagents and catalysts to facilitate the reactions and achieve high yields of the desired product.", "Starting Materials": [ "Indole", "2,4-Dimethoxybenzaldehyde", "Methylamine", "Acetic anhydride", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Chloroacetyl chloride", "Triethylamine", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 2,4-Dimethoxyphenyl-3-(chloroacetyl)indole", "a. Indole is reacted with 2,4-Dimethoxybenzaldehyde in the presence of methylamine and acetic anhydride to form 2,4-Dimethoxyphenyl-3-(methylamino)indole.", "b. The resulting compound is then reacted with chloroacetyl chloride and triethylamine to form 2,4-Dimethoxyphenyl-3-(chloroacetyl)indole.", "Step 2: Synthesis of (+)-Indolactam V", "a. 2,4-Dimethoxyphenyl-3-(chloroacetyl)indole is reacted with sodium borohydride and sodium hydroxide in methanol to form 2,4-Dimethoxyphenyl-3-(hydroxyacetyl)indole.", "b. The resulting compound is then reacted with palladium on carbon and hydrogen gas to form (+)-Indolactam V." ] } | |
CAS-Nummer |
90365-56-3 |
Molekularformel |
C17H23N3O2 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
(10R,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16+/m0/s1 |
InChI-Schlüssel |
LUZOFMGZMUZSSK-BLLLJJGKSA-N |
Isomerische SMILES |
CC(C)[C@@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO |
SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |
Kanonische SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


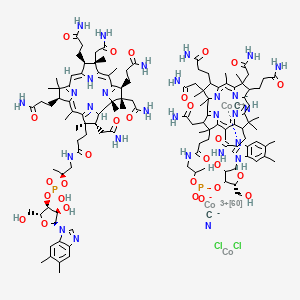
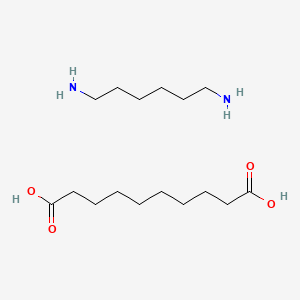

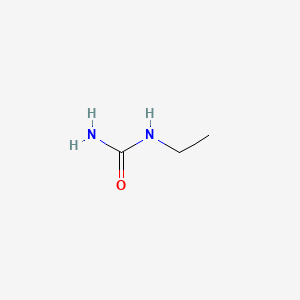
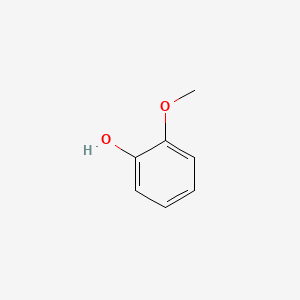

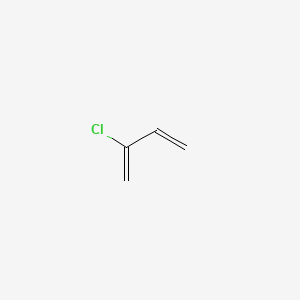

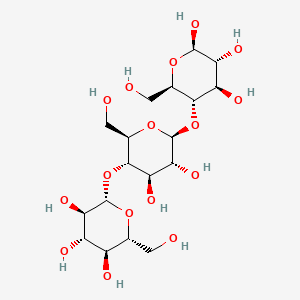
![2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B3431445.png)
